molecular formula C21H19FN4O B2371195 1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942009-39-4

1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2371195
CAS No.: 942009-39-4
M. Wt: 362.408
InChI Key: WWDQLDYMLVIVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H19FN4O and its molecular weight is 362.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, with the CAS number 942009-39-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H19FN4OC_{21}H_{19}FN_{4}O with a molecular weight of 362.4 g/mol. The compound's structure includes a pyrazolo[3,4-d]pyridazin core, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo derivatives in cancer treatment. One study focused on the inhibition of Polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancer cells. The compound was identified as an inhibitor of Plk1, demonstrating promising anticancer activity through selective targeting of the polo-box domain (PBD) rather than the catalytic domain, which could reduce off-target effects and cytotoxicity associated with traditional inhibitors.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In a study evaluating various pyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), certain derivatives showed significant selectivity and potency against COX-2 compared to non-selective inhibitors like Rofecoxib. This suggests that modifications in the pyrazolo structure can lead to enhanced anti-inflammatory activity while minimizing gastrointestinal side effects .

Study 1: Inhibition of Plk1

A detailed examination of the compound's interaction with Plk1 revealed that it binds effectively to the PBD with low nanomolar dissociation constants (KdK_d). This binding inhibits the protein's function in cell cycle regulation, leading to reduced proliferation rates in cancer cell lines. The study emphasized the importance of structural modifications that enhance binding affinity without increasing cytotoxicity to normal cells.

Study 2: COX-2 Selectivity

In another investigation focusing on inflammatory pathways, several pyrazolo derivatives were synthesized and tested for COX-2 inhibition. Among these compounds, one derivative demonstrated an IC50 value of 0.011μM0.011\mu M, showcasing superior potency compared to existing COX-2 inhibitors. This study suggests that structural features such as fluorine substitution can significantly influence biological activity and selectivity .

Data Summary

Property Value
Molecular FormulaC21H19FN4OC_{21}H_{19}FN_{4}O
Molecular Weight362.4 g/mol
Anticancer ActivityInhibits Plk1
COX-2 Inhibition IC500.011μM0.011\mu M

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13-7-8-19(14(2)9-13)26-20-18(11-23-26)15(3)24-25(21(20)27)12-16-5-4-6-17(22)10-16/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDQLDYMLVIVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.